Cas no 64987-70-8 (2,7,12,17-tetra-tert-butyl-5,10,15,20-tetraaza-21h,23h-porphine)
2,7,12,17-tetra-tert-butyl-5,10,15,20-tetraaza-21h,23h-porphine Chemical and Physical Properties
Names and Identifiers
-
- 2,7,12,17-Tetra-tert-butyl-5,10,15,20-tetraaza-21H,23H-porphine
- 428361_SIAL
- 2,7,12,17-tetra-tert-butyl-tetraazaporphyrine
- AC1MQNN1
- tetra(tert-butyl)porphyrazine
- 40418A
- F9995-1258
- tetra-2,7,12,17-(tert-butyl)porphyrazine
- Tetra-tert-butylporphyrazine
- 2,7,12,17-tetra-tert-butyl-21H,23H-porphyrazine
- 2 7 12 17-TETRA-TERT-BUTYL-5 10 15 20-
- AKOS015958668
- 2,7,12,17-Tetra-tert-butyl-5,10,15,20-tetraaza-21H,23H-porphine, Dye content 85 %
- 2,7,12,17-tetra-tert-butyl-5,10,15,20-tetraazaporphyrin
- 4,9,14,19-tetratert-butyl-2,7,12,17,21,22,23,24-octazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(21),2,4,6,8,10,12,14,16(22),17,19-undecaene
- DTXSID70392863
- 2,7,12,17-tetra-t-butyl-5,10,15,20-tetraaza-21h,23h-porphine
- SCHEMBL12851404
- 64987-70-8
- DKCJDGYFHWIGBO-UHFFFAOYSA-N
- EN300-6743643
- 5,10,15,20-tetra-tert-butyl-2,7,12,17,21,22,23,24-octaazapentacyclo[16.2.1.1^{3,6}.1^{8,11}.1^{13,16}]tetracosa-1,3,5,8(23),9,11,13(22),14,16,18(21),19-undecaene
- 2,7,12,17-tetra-tert-butyl-5,10,15,20-tetraaza-21h,23h-porphine
-
- MDL: MFCD00209614
- Inchi: 1S/C32H42N8/c1-29(2,3)17-13-21-33-25(17)37-22-14-18(30(4,5)6)27(34-22)39-24-16-20(32(10,11)12)28(36-24)40-23-15-19(31(7,8)9)26(35-23)38-21/h13-16H,1-12H3,(H2,33,34,35,36,37,38,39,40)
- InChI Key: DKCJDGYFHWIGBO-UHFFFAOYSA-N
- SMILES: N1C2C=C(C1=NC1C=C(C(=NC3C=C(C(N=3)=NC3=CC(=C(N=2)N3)C(C)(C)C)C(C)(C)C)N=1)C(C)(C)C)C(C)(C)C |c:5,23,t:10,17|
Computed Properties
- Exact Mass: 538.35300
- Monoisotopic Mass: 538.353
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 40
- Rotatable Bond Count: 4
- Complexity: 879
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 6
- XLogP3: 8.4
- Topological Polar Surface Area: 109Ų
Experimental Properties
- Color/Form: Not available
- Melting Point: 182 °C (dec.) (lit.)
- PSA: 105.74000
- LogP: 3.33360
- Solubility: Not available
2,7,12,17-tetra-tert-butyl-5,10,15,20-tetraaza-21h,23h-porphine Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
2,7,12,17-tetra-tert-butyl-5,10,15,20-tetraaza-21h,23h-porphine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 428361-250MG |
2,7,12,17-Tetra-<I>tert</I>-butyl-5,10,15,20-tetraaza-21<I>H</I>,23<I>H</I>-porphine |
64987-70-8 | 250mg |
¥1434.17 | 2023-10-23 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA04131-250mg |
2,7,12,17-tetra-tert-butyl-5,10,15,20-tetraaza-21h,23h-porphine |
64987-70-8 | - | 250mg |
¥1708.0 | 2024-07-18 | |
| Enamine | EN300-6743643-0.05g |
5,10,15,20-tetra-tert-butyl-2,7,12,17,21,22,23,24-octaazapentacyclo[16.2.1.1^{3,6}.1^{8,11}.1^{13,16}]tetracosa-1,3,5,8(23),9,11,13(22),14,16,18(21),19-undecaene |
64987-70-8 | 95% | 0.05g |
$94.0 | 2023-07-07 | |
| Enamine | EN300-6743643-0.1g |
5,10,15,20-tetra-tert-butyl-2,7,12,17,21,22,23,24-octaazapentacyclo[16.2.1.1^{3,6}.1^{8,11}.1^{13,16}]tetracosa-1,3,5,8(23),9,11,13(22),14,16,18(21),19-undecaene |
64987-70-8 | 95% | 0.1g |
$140.0 | 2023-07-07 | |
| Enamine | EN300-6743643-0.25g |
5,10,15,20-tetra-tert-butyl-2,7,12,17,21,22,23,24-octaazapentacyclo[16.2.1.1^{3,6}.1^{8,11}.1^{13,16}]tetracosa-1,3,5,8(23),9,11,13(22),14,16,18(21),19-undecaene |
64987-70-8 | 95% | 0.25g |
$200.0 | 2023-07-07 | |
| Enamine | EN300-6743643-0.5g |
5,10,15,20-tetra-tert-butyl-2,7,12,17,21,22,23,24-octaazapentacyclo[16.2.1.1^{3,6}.1^{8,11}.1^{13,16}]tetracosa-1,3,5,8(23),9,11,13(22),14,16,18(21),19-undecaene |
64987-70-8 | 95% | 0.5g |
$374.0 | 2023-07-07 | |
| Enamine | EN300-6743643-1.0g |
5,10,15,20-tetra-tert-butyl-2,7,12,17,21,22,23,24-octaazapentacyclo[16.2.1.1^{3,6}.1^{8,11}.1^{13,16}]tetracosa-1,3,5,8(23),9,11,13(22),14,16,18(21),19-undecaene |
64987-70-8 | 95% | 1.0g |
$499.0 | 2023-07-07 | |
| Enamine | EN300-6743643-2.5g |
5,10,15,20-tetra-tert-butyl-2,7,12,17,21,22,23,24-octaazapentacyclo[16.2.1.1^{3,6}.1^{8,11}.1^{13,16}]tetracosa-1,3,5,8(23),9,11,13(22),14,16,18(21),19-undecaene |
64987-70-8 | 95% | 2.5g |
$978.0 | 2023-07-07 | |
| Enamine | EN300-6743643-5.0g |
5,10,15,20-tetra-tert-butyl-2,7,12,17,21,22,23,24-octaazapentacyclo[16.2.1.1^{3,6}.1^{8,11}.1^{13,16}]tetracosa-1,3,5,8(23),9,11,13(22),14,16,18(21),19-undecaene |
64987-70-8 | 95% | 5.0g |
$1448.0 | 2023-07-07 | |
| Enamine | EN300-6743643-10.0g |
5,10,15,20-tetra-tert-butyl-2,7,12,17,21,22,23,24-octaazapentacyclo[16.2.1.1^{3,6}.1^{8,11}.1^{13,16}]tetracosa-1,3,5,8(23),9,11,13(22),14,16,18(21),19-undecaene |
64987-70-8 | 95% | 10.0g |
$2146.0 | 2023-07-07 |
2,7,12,17-tetra-tert-butyl-5,10,15,20-tetraaza-21h,23h-porphine Related Literature
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on 2,7,12,17-tetra-tert-butyl-5,10,15,20-tetraaza-21h,23h-porphine
Introduction to 2,7,12,17-tetra-tert-butyl-5,10,15,20-tetraaza-21H,23H-porphine (CAS No. 64987-70-8)
2,7,12,17-tetra-tert-butyl-5,10,15,20-tetraaza-21H,23H-porphine, identified by the Chemical Abstracts Service Number (CAS No.) 64987-70-8, is a sophisticated macrocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This porphyrin derivative is distinguished by its unique structural features, which include the presence of four tert-butyl substituents and four nitrogen atoms integrated into the porphyrin core. Such structural attributes not only enhance its stability but also open up diverse possibilities for its application in various biochemical and medicinal contexts.
The porphyrin scaffold itself is a highly versatile and biologically relevant molecule, serving as a natural component in numerous biological systems, including chlorophyll in plants and heme groups in hemoglobin. The introduction of nitrogen atoms into the porphyrin ring system transforms it into a tetraaza-porphyrin, which exhibits distinct electronic and steric properties compared to its aromatic counterpart. These modifications make it an attractive candidate for use in catalysis, sensing applications, and as a potential therapeutic agent.
The four tert-butyl groups attached to the porphyrin ring at positions 2, 7, 12, and 17 play a crucial role in modulating the compound's reactivity and solubility. The bulky tert-butyl substituents introduce steric hindrance around the ring, which can influence how the molecule interacts with other biomolecules or substrates. This steric effect is particularly valuable in designing molecules that require specific binding affinities or selectivity in biological environments.
Recent advancements in porphyrin chemistry have highlighted the potential of such derivatives in photodynamic therapy (PDT), where their ability to absorb light and generate reactive oxygen species (ROS) can be harnessed to target diseased cells. The tetraza-porphyrin structure of 2,7,12,17-tetra-tert-butyl-5,10,15,20-tetraaza-21H,23H-porphine has been investigated for its enhanced photostability and improved bioavailability compared to parent porphyrins. This has led to several studies exploring its efficacy in killing cancer cells under irradiation while minimizing damage to healthy tissues.
In addition to PDT applications, this compound has shown promise in the development of novel catalysts for organic transformations. The nitrogen-rich core of tetraza-porphyrins can act as a ligand for transition metals, facilitating various catalytic reactions such as oxidation and reduction processes. Researchers have reported that 2,7,12,17-tetra-tert-butyl-5,10,15,20-tetraaza-21H,23H-porphine can stabilize metal centers effectively due to its rigid framework and electron-donating nitrogen atoms. This property makes it an excellent candidate for designing homogeneous catalysts that could streamline industrial chemical processes.
The compound's unique electronic properties also make it suitable for use in optoelectronic applications. Porphyrins are known for their ability to absorb visible light across a broad spectrum range due to their extended π-conjugation system. By incorporating nitrogen atoms into the core structure and further functionalizing with bulky substituents like tert-butyl groups,2,7,12,17-tetra-tert-butyl-5,10,15...
64987-70-8 (2,7,12,17-tetra-tert-butyl-5,10,15,20-tetraaza-21h,23h-porphine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)